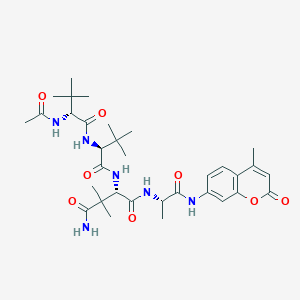

N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide

Vue d'ensemble

Description

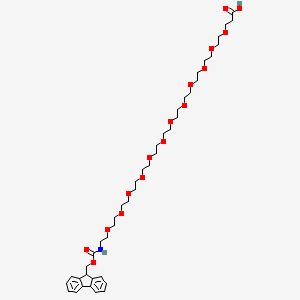

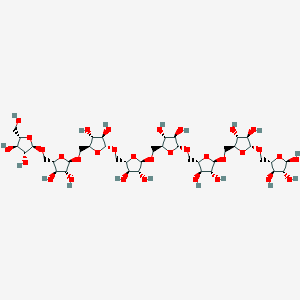

The compound "N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide" is a complex molecule that appears to be a peptide with various modifications. It includes amino acid residues such as asparagine, which is known to be involved in the synthesis of glycopeptides and the structure elucidation of glycoproteins . The presence of a benzopyran moiety suggests potential biological activity, possibly related to interactions with other biomolecules.

Synthesis Analysis

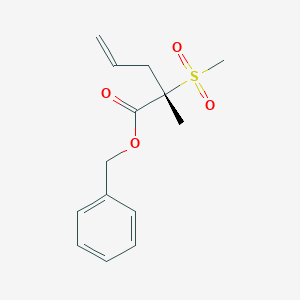

The synthesis of complex peptides often involves the coupling of amino acid derivatives, as seen in the synthesis of glycopeptides where a glucosylamine is coupled with a protected aspartate derivative . The synthesis of the compound would likely involve similar coupling reactions, possibly utilizing protected amino acid derivatives to ensure selectivity and prevent side reactions. The synthesis might also involve the use of tert-butyldimethylsilyl (TBDMS) derivatives to protect functional groups during the synthesis, as described for amino acids and amides .

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using techniques such as X-ray diffraction, which can reveal the presence of hydrogen bonds and the conformation of the molecule . For the compound , one would expect to see specific hydrogen bonding patterns between the amino acid residues and possibly between the peptide backbone and the benzopyran moiety. Theoretical conformational analysis, as performed for methylamides of N-acetyl-L-serine and N-acetyl-L-asparagine, can also provide insights into the most stable forms of the molecule and the role of hydrogen bonds in stabilizing these forms .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the amino acid residues and the benzopyran moiety. The amino groups could be involved in derivatization reactions, such as the formation of TBDMS derivatives for analytical purposes . The benzopyran moiety could potentially undergo reactions typical of aromatic systems, such as electrophilic substitutions.

Physical and Chemical Properties Analysis

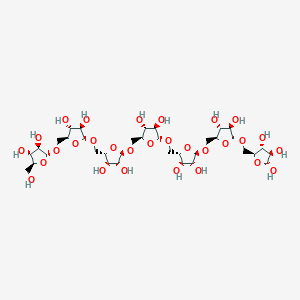

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple amino acid residues would contribute to its solubility in polar solvents, while the benzopyran moiety might increase its affinity for non-polar environments. The compound's melting point, solubility, and stability could be inferred from similar compounds, such as the N-acetyllactosaminyl-L-asparagine and the N-(methyl 3,4,6-tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranoside)-N'Carbamoyl-D-valine ethyl ester . Solid-state NMR could be used to analyze the compound's structure in the solid state and compare it to its solution state .

Applications De Recherche Scientifique

Aspartyl Moiety Metabolism

The aspartyl moiety, a component of certain complex molecules, undergoes a series of metabolic transformations. It is hydrolyzed in the gastrointestinal tract, leading to the production of aspartic acid, phenylalanine, and methanol. Aspartic acid can be metabolized through various pathways, such as conversion to alanine or incorporation into body constituents like proteins, pyrimidines, and N-acetylaspartic acid. Around 70% of aspartic acid from certain compounds is converted to CO2, highlighting its role in energy metabolism and various biological processes (Ranney & Oppermann, 1979).

Receptor Modulation

Excitatory amino acids (EAA) serve as neurotransmitters and are critical for neuronal excitation. Their receptors are abundant in the mammalian central nervous system. The modulation of these receptors, particularly the glutamate receptors, plays a pivotal role in synaptic plasticity, long-term potentiation, and neurotoxicity. Different compounds, including aspartate and N-acetyl-aspartylglutamate, may activate specific EAA receptor subtypes, demonstrating the intricate interplay between neurotransmitters and receptors (Wroblewski & Danysz, 1989).

Epigenetic Modulation and Cancer Therapy

Histone Deacetylase-8 in Breast Cancer

Histone deacetylase-8 (HDAC8) is crucial in regulating gene expression and activity, affecting cancer initiation and progression. Overexpression of HDAC8 in breast cancer cells indicates its oncogenic potential. HDAC8 inhibitors, like suberoylanilide hydroxamic acid and valproic acid, show promise in breast cancer treatment, highlighting the role of epigenetic modulation in therapeutic strategies (Rahmani et al., 2021).

Biochemical and Pharmacological Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Small-molecule drugs often undergo metabolism by Cytochrome P450 (CYP) enzymes. Understanding the selectivity of chemical inhibitors for CYP isoforms is vital for assessing potential drug-drug interactions. This knowledge is crucial for drug development and therapeutic interventions (Khojasteh et al., 2011).

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3,3-dimethylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-2,2-dimethyl-N'-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N6O8/c1-16-14-22(41)47-21-15-19(12-13-20(16)21)37-26(42)17(2)35-29(45)25(33(10,11)30(34)46)39-28(44)24(32(7,8)9)38-27(43)23(31(4,5)6)36-18(3)40/h12-15,17,23-25H,1-11H3,(H2,34,46)(H,35,45)(H,36,40)(H,37,42)(H,38,43)(H,39,44)/t17-,23-,24+,25+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXWGHGGONTPAN-DOSYHTAQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)(C)C(=O)N)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746738 | |

| Record name | N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

CAS RN |

204909-38-6 | |

| Record name | N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

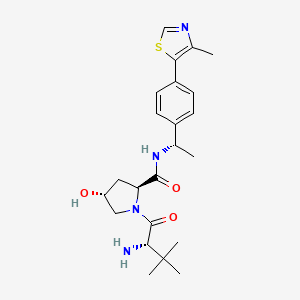

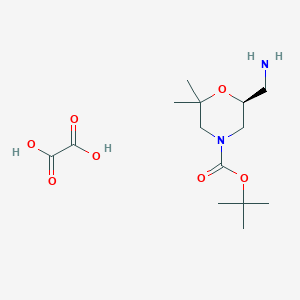

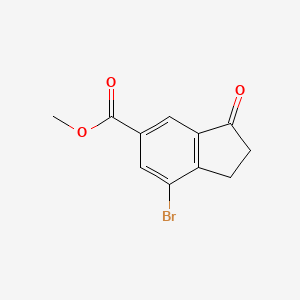

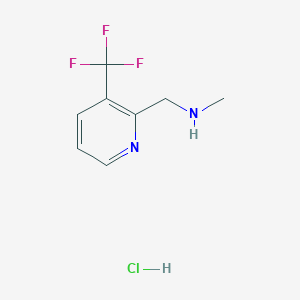

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)

![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)